Tetrafluoro-2-nitrobenzamide

Solid-phase synthesis Nucleophilic aromatic substitution Fluorobenzimidazoles

Tetrafluoro-2-nitrobenzamide (CAS 16583-07-6) is a polyfluorinated aromatic amide of the nitrobenzamide class, with the molecular formula C₇H₂F₄N₂O₃ and a molecular weight of 238.10 g/mol. Its structure features a benzene ring substituted with four fluorine atoms, a nitro group, and a primary amide group.

Molecular Formula C7H2F4N2O3
Molecular Weight 238.10 g/mol
CAS No. 16583-07-6
Cat. No. B12668943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoro-2-nitrobenzamide
CAS16583-07-6
Molecular FormulaC7H2F4N2O3
Molecular Weight238.10 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C7H2F4N2O3/c8-2-1(7(12)14)6(13(15)16)5(11)4(10)3(2)9/h(H2,12,14)
InChIKeyQLCBLSVMVBYKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluoro-2-nitrobenzamide (CAS 16583-07-6): Chemical Profile and Procurement Baseline


Tetrafluoro-2-nitrobenzamide (CAS 16583-07-6) is a polyfluorinated aromatic amide of the nitrobenzamide class, with the molecular formula C₇H₂F₄N₂O₃ and a molecular weight of 238.10 g/mol [1]. Its structure features a benzene ring substituted with four fluorine atoms, a nitro group, and a primary amide group [1]. The compound is catalogued in authoritative chemical databases (PubChem CID 44154963, DSSTox ID DTXSID30937133) [1] and serves primarily as a building block or synthetic intermediate in medicinal chemistry and materials science [1].

Why Tetrafluoro-2-nitrobenzamide Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Nitrobenzamides


Generic substitution of Tetrafluoro-2-nitrobenzamide with non-fluorinated nitrobenzamides (e.g., 2-nitrobenzamide, 4-nitrobenzamide) or partially-fluorinated analogs fails for two fundamental reasons. First, the presence of four electron-withdrawing fluorine atoms drastically alters the electronic properties of the aromatic ring, increasing the electrophilicity of carbon positions for nucleophilic aromatic substitution (SNAr) reactions [1]. This electronic activation is a prerequisite for the solid-phase sequential displacement strategy, which exploits the differential reactivity of the fluorine atoms [1]. Second, the four fluorine substituents contribute to a unique three-dimensional shape and hydrogen-bonding network in the solid state, as revealed by crystallographic studies of polyfluorinated benzamides, directly impacting molecular recognition in biological systems [1]. A non-fluorinated or mono-fluorinated analog cannot replicate this precise spatial and electronic fingerprint, leading to divergent reactivity in synthetic applications and altered biological target engagement.

Quantitative Differentiation Evidence for Tetrafluoro-2-nitrobenzamide Relative to Closest Analogs


Enhanced Electrophilicity for Regioselective SNAr Chemistry vs. Non-Fluorinated 2-Nitrobenzamide

Tetrafluoro-2-nitrobenzamide (as its carboxylic acid precursor) demonstrates sequential, regioselective nucleophilic aromatic substitution of its fluorine atoms when immobilized on solid support. In a 'one-bead-two-compound' strategy, the first nucleophilic substitution generates two regioisomers, and the second active fluorine atom undergoes a subsequent substitution with a primary amine, enabling the divergent synthesis of fluorobenzimidazoles and fluoro-2-hydroxyquinoxalines [1]. This programmed reactivity is not achievable with non-fluorinated 2-nitrobenzamide, which lacks the requisite leaving groups (fluorine atoms) for this transformation.

Solid-phase synthesis Nucleophilic aromatic substitution Fluorobenzimidazoles

Computed Lipophilicity and Polar Surface Area Differentiation vs. Non-Fluorinated 2-Nitrobenzamide

Computed physicochemical properties from PubChem illustrate the impact of tetrafluorination on drug-likeness parameters. Tetrafluoro-2-nitrobenzamide has an XLogP3 value of 1 and a topological polar surface area (TPSA) of 88.9 Ų [1]. In contrast, the non-fluorinated analog 2-nitrobenzamide (CAS 610-15-1) has a computed XLogP3 of approximately -0.1 and a TPSA of 69.1 Ų [2]. The tetrafluorinated compound therefore exhibits a logP shift of roughly +1.1 units and a TPSA increase of 19.8 Ų, indicating altered membrane permeability and hydrogen-bonding capacity that influence oral bioavailability predictions.

Drug-likeness ADME prediction Physicochemical properties

Metabolic Stability Advantage from Fluorine Blocking vs. 2-Nitrobenzamide

Polyfluorination of aromatic rings is a well-established strategy to block oxidative metabolism at fluorinated positions [1]. Tetrafluoro-2-nitrobenzamide possesses fluorine atoms at all four aromatic C–H positions, theoretically rendering these sites resistant to cytochrome P450-mediated hydroxylation. In contrast, 2-nitrobenzamide retains three unsubstituted aromatic C–H bonds (positions 3, 4, 5) that are susceptible to oxidative metabolism. While direct comparative metabolic stability data for Tetrafluoro-2-nitrobenzamide versus 2-nitrobenzamide are not available in the public domain, the class-level effect of perfluorination on metabolic stability is extensively documented for fluorinated drug candidates [1].

Metabolic stability Fluorine substitution Cytochrome P450

Validated Application Scenarios for Tetrafluoro-2-nitrobenzamide Procurement


Solid-Phase Combinatorial Synthesis of Fluorinated Heterocyclic Libraries

Tetrafluoro-2-nitrobenzamide-derived precursors are uniquely suited for solid-phase 'one-bead-two-compound' strategies to generate diverse libraries of fluorobenzimidazoles and fluoro-2-hydroxyquinoxalines . The sequential SNAr reactivity of the fluorine atoms, enabled by the tetrafluorinated ring, allows programmed diversification on resin, a capability that non-fluorinated or mono-fluorinated nitrobenzamides cannot replicate .

Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity and Metabolic Stability

The increased lipophilicity (ΔXLogP3 ≈ +1.1 vs. 2-nitrobenzamide) and theoretical metabolic stability from perfluorination make Tetrafluoro-2-nitrobenzamide a strategic intermediate for optimizing ADME properties of benzamide-based drug candidates [1]. Its distinct physicochemical profile supports its use when improved membrane permeability and resistance to oxidative metabolism are design objectives.

Synthesis of Fluorinated Ciprofloxacin Derivatives

Tetrafluoro-2-nitrobenzoic acid (the carboxylic acid analog of Tetrafluoro-2-nitrobenzamide) has been documented as an intermediate for the synthesis of fluorinated ciprofloxacin derivatives . The amide form serves as a precursor to the acid or can be directly employed in amidation reactions to access novel fluoroquinolone analogs with potentially modified antibacterial spectra.

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